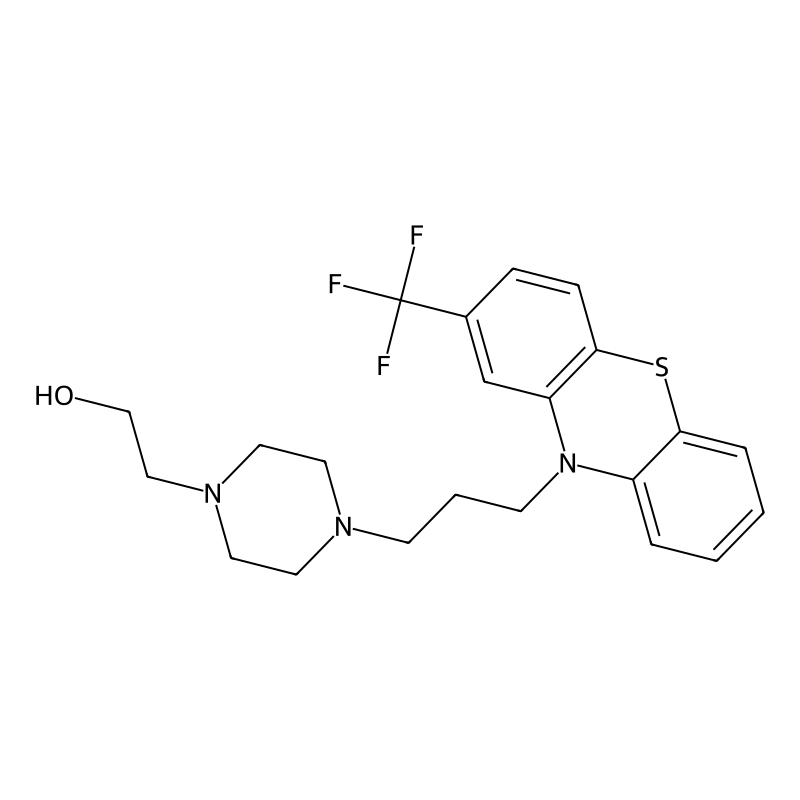

Fluphenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.90e-02 g/L

Synonyms

Canonical SMILES

- Application: Fluphenazine is primarily used in the management of chronic psychoses such as schizophrenia .

- Method: It can be administered by mouth, injection into a muscle, or just under the skin . There is also a long-acting injectable version that may last for up to four weeks .

- Results: It acts primarily by blocking post-synaptic dopaminergic D2 receptors in the basal ganglia, cortical and limbic system, which helps manage symptoms of psychotic disorders .

- Application: Fluphenazine is used in combination with other medications to manage chorea, a neurological disorder characterized by involuntary, irregular movements .

- Method: The specific method of administration and dosage would depend on the patient’s condition and response to treatment .

- Results: While the exact outcomes can vary, the medication can help manage the symptoms of chorea .

- Application: Fluphenazine is used in the management of Tourette syndrome, a condition characterized by multiple motor tics and at least one vocal tic .

- Method: The specific method of administration and dosage would depend on the patient’s condition and response to treatment .

- Results: It can help manage the symptoms of Tourette syndrome .

Treatment of Psychotic Disorders

Management of Chorea

Treatment of Tourette Syndrome

- Application: Fluphenazine has been used in the treatment of tardive syndromes, which are a group of movement disorders caused by antipsychotic medications .

- Method: The specific method of administration and dosage would depend on the patient’s condition and response to treatment .

- Results: While the exact outcomes can vary, the medication can help manage the symptoms of tardive syndromes .

- Application: Fluphenazine has been used in the management of Huntington’s disease, a genetic disorder that causes the progressive breakdown of nerve cells in the brain .

- Method: The specific method of administration and dosage would depend on the patient’s condition and response to treatment .

- Results: While the exact outcomes can vary, the medication can help manage the symptoms of Huntington’s disease .

- Application: Fluphenazine decanoate, the depot injection form of fluphenazine, should not be used by people with severe depression .

- Method: The specific method of administration and dosage would depend on the patient’s condition and response to treatment .

- Results: While the exact outcomes can vary, the medication can help manage the symptoms of severe depression .

Treatment of Tardive Syndromes

Management of Huntington’s Disease

Treatment of Severe Depression

Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of schizophrenia and other severe mental health disorders. The chemical formula for fluphenazine is , and it has an average molecular weight of approximately 437.52 g/mol. Fluphenazine functions by blocking dopamine receptors in the brain, particularly the D2 subtype, which is associated with the modulation of mood and behavior .

Fluphenazine's therapeutic effect is primarily due to its antagonism of dopamine D2 receptors in the brain's mesolimbic system. Dopamine is a neurotransmitter involved in regulating mood, movement, and cognition. By blocking D2 receptors, Fluphenazine helps to reduce psychotic symptoms like hallucinations and delusions associated with schizophrenia [].

Fluphenazine undergoes various metabolic transformations primarily in the liver through cytochrome P450 enzymes, notably CYP2D6, CYP2C9, and CYP2E1. These enzymes facilitate the hydroxylation and demethylation of fluphenazine, leading to its active and inactive metabolites. The drug's pharmacological effects are largely attributed to its ability to antagonize dopamine receptors, thereby affecting neurotransmitter balance in the central nervous system .

Fluphenazine exhibits significant biological activity by acting as an antagonist at various neurotransmitter receptors:

- Dopamine Receptors: Primarily blocks D2 receptors, which is crucial for its antipsychotic effects.

- Adrenergic Receptors: Antagonizes alpha-1 adrenergic receptors, contributing to side effects like orthostatic hypotension.

- Muscarinic Receptors: Exhibits antagonistic properties at muscarinic M1 receptors, leading to anticholinergic side effects.

- Histaminergic Receptors: Blocks histamine H1 receptors, which may result in sedation .

Fluphenazine can be synthesized through several methods, typically involving the following steps:

- Formation of Phenothiazine Core: The synthesis begins with the construction of the phenothiazine backbone through condensation reactions involving diphenylamine derivatives.

- Chlorination: Chlorination of specific positions on the phenothiazine ring introduces necessary functional groups.

- Fluorination: The introduction of fluorine atoms is achieved via electrophilic fluorination techniques.

- Final Modifications: Alkylation or acylation processes are employed to finalize the structure, yielding fluphenazine .

Fluphenazine is primarily indicated for:

- Schizophrenia Treatment: It effectively manages positive symptoms such as hallucinations and delusions.

- Acute Psychotic Episodes: Often used in emergency settings for rapid control of agitation.

- Long-term Management: Available in depot formulations for sustained release over extended periods .

Fluphenazine interacts with various medications and substances:

- CYP Enzyme Interactions: As a substrate for CYP2D6, fluphenazine's metabolism can be affected by other drugs that inhibit or induce this enzyme.

- Central Nervous System Depressants: Concurrent use with alcohol or other sedatives may enhance drowsiness and sedation.

- Antihypertensives: May potentiate the effects of blood pressure-lowering medications due to its alpha-adrenergic antagonism .

Fluphenazine shares similarities with other typical antipsychotics but has unique properties that differentiate it:

| Compound Name | Chemical Class | Potency | Common Uses | Unique Features |

|---|---|---|---|---|

| Chlorpromazine | Phenothiazine | Moderate | Schizophrenia | Sedative effects more pronounced |

| Perphenazine | Phenothiazine | High | Schizophrenia | Less sedative than chlorpromazine |

| Thioridazine | Phenothiazine | Low | Schizophrenia | More sedative; risk of cardiac issues |

| Haloperidol | Butyrophenone | High | Acute psychosis | Less sedation; higher extrapyramidal symptoms |

Fluphenazine is noted for its potent D2 receptor antagonism and comparatively lower sedative effects than some other compounds in its class, making it suitable for patients who require effective symptom control without excessive sedation .

High Performance Liquid Chromatography

High Performance Liquid Chromatography represents the most widely employed analytical methodology for fluphenazine characterization in pharmaceutical and biological matrices. The development of stability-indicating HPLC methods has been extensively investigated to ensure accurate quantification while separating the parent drug from its degradation products [1] [2].

Optimized chromatographic conditions typically employ reversed-phase C18 columns with particle sizes ranging from 5 micrometers, column dimensions of 250 millimeters by 4.6 millimeters [1]. The mobile phase composition most frequently utilizes methanol, acetonitrile, and ammonium acetate buffers in various proportions. A validated method employs methanol:acetonitrile:10 millimolar ammonium acetate (70:15:15, volume/volume/volume) at pH 6.0, adjusted with acetic acid, demonstrating optimal separation at ambient temperature [1].

Detection wavelengths between 254 and 259 nanometers have proven effective for fluphenazine quantification, with 259 nanometers providing maximum absorbance [1] [3]. Flow rates of 1.0 milliliter per minute with injection volumes of 20 microliters represent standard analytical conditions [1] [3].

Linearity studies demonstrate excellent correlation coefficients exceeding 0.999 across concentration ranges from 2.5 to 120 micrograms per milliliter [2] [3]. Method precision, expressed as relative standard deviation, consistently remains below 2.0 percent for both intraday and interday measurements [1] [3]. Accuracy studies reveal recovery percentages ranging from 97 to 100 percent, confirming method reliability [2] [1].

The stability-indicating nature of developed HPLC methods enables separation of fluphenazine from oxidative degradation products, with resolution factors exceeding 2.0 between drug and nearest resolving peaks [1]. Peak purity analysis using photodiode array detection confirms the absence of co-eluting compounds, with purity angles below purity threshold values [1].

Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry provides exceptional sensitivity for fluphenazine determination in biological fluids, particularly for therapeutic drug monitoring applications [4] [5]. The technique demonstrates detection limits as low as 1×10⁻⁸ molar concentrations in plasma samples [6].

Sample preparation involves derivatization procedures to enhance volatility and chromatographic behavior. Trimethylsilyl derivatization has been successfully employed for fluphenazine analysis in human plasma [7]. Solid-phase extraction methodologies using multi-walled carbon nanotube-modified electrodes demonstrate effective sample cleanup with minimal matrix interference [6].

Linear response ranges extend from 5×10⁻⁸ to 1.5×10⁻⁵ molar concentrations with correlation coefficients of 0.9984 [6]. Method precision achieves relative standard deviations of 2.51 percent for replicate measurements [6]. Recovery studies demonstrate accuracy between 96.4 and 104.4 percent across various concentration levels [6].

The specificity of GC-MS analysis enables discrimination between fluphenazine and structurally related compounds, including metabolites such as 7-hydroxyfluphenazine and fluphenazine sulfoxide [8]. Electron impact ionization produces characteristic fragmentation patterns facilitating definitive compound identification [4] [5].

Thin Layer Chromatography

Thin Layer Chromatography offers a cost-effective screening methodology for fluphenazine analysis in pharmaceutical preparations and biological samples [9] [10]. Silica gel plates with fluorescent indicator at 254 nanometers serve as the standard stationary phase [11] [12].

Mobile phase systems vary depending on analytical objectives. For impurity analysis, diethyl ether:dioxane (40:60, volume/volume) produces Rf values of 0.23-0.25 for fluphenazine [9]. Alternative mobile phase compositions include methanol:acetone (9:1, volume/volume) for pharmaceutical formulation analysis [11].

Detection methodologies encompass ultraviolet visualization at 245-254 nanometers and chemical detection using iodine vapor [10] [11]. The technique demonstrates adequate separation between fluphenazine and common pharmaceutical excipients or related impurities [11].

High Performance Thin Layer Chromatography represents an advancement providing enhanced resolution and quantitative capabilities. Linear ranges from 0.8 to 20 micrograms per milliliter with detection limits of 0.08 micrograms per milliliter demonstrate improved analytical performance compared to conventional TLC [13].

Spectrofluorimetric Detection and Quantification Approaches

Native Fluorescence Methods

Spectrofluorimetric analysis exploits the intrinsic fluorescence properties of fluphenazine in aqueous and organic solvent systems. Second-derivative synchronous fluorescence spectroscopy enables simultaneous determination of fluphenazine hydrochloride with other pharmaceutical compounds at wavelength differences of 80 nanometers [14] [15].

Native fluorescence measurements demonstrate excitation maxima around 316 nanometers with emission at 398 nanometers in aqueous solutions [16]. Linear concentration relationships extend from 0.05 to 1.0 micrograms per milliliter with detection limits reaching 1.8×10⁻³ micrograms per milliliter [17].

Fluorescence Quenching Methods

Quantitative fluorescence quenching approaches utilize the interaction between fluphenazine and fluorescent dyes such as eosin. The method relies on the quantitative quenching effect of fluphenazine on eosin native fluorescence at pH values between 3.2 and 3.4 [17] [18].

Excitation at 323 nanometers with emission detection at 547 nanometers provides optimal analytical conditions [17]. The fluorescence-concentration relationship demonstrates linearity from 0.10 to 1.0 micrograms per milliliter with detection limits of 1.2×10⁻³ micrograms per milliliter [17].

Oxidation-Derivatization Fluorescence

Advanced spectrofluorimetric methodologies employ oxidation reactions to convert fluphenazine into highly fluorescent derivatives. Potassium permanganate oxidation produces fluorescent products enabling enhanced sensitivity in biological matrices [19].

Excitation-emission matrix fluorescence combined with second-order calibration methods provides sophisticated analytical capabilities for complex sample matrices [19]. The approach demonstrates excellent selectivity and sensitivity parameters for human urine analysis [19].

Electrochemical Sensing Platforms and Biosensor Integration

Voltammetric Analysis

Electrochemical analysis of fluphenazine exploits its oxidative behavior at solid electrode surfaces. Cyclic voltammetry and linear sweep voltammetry investigations reveal irreversible anodic oxidation processes at platinum and glassy carbon electrodes [20] [21].

Fluphenazine exhibits characteristic anodic peaks at approximately +0.78 volts and +0.93 volts versus saturated calomel electrode in phosphate buffer systems [6] [20]. The first anodic peak demonstrates higher sensitivity and reproducibility for quantitative analysis [6].

Multi-walled carbon nanotube-modified electrodes enhance electrochemical response through increased surface area and improved electron transfer kinetics [6]. The modified electrodes demonstrate linear response from 5×10⁻⁸ to 1.5×10⁻⁵ molar concentrations with detection limits of 1×10⁻⁸ molar [6].

Biosensor Development

Advanced electrochemical biosensors incorporate fluphenazine as a redox mediator for nicotinamide adenine dinucleotide hydrogen oxidation [22] [23]. Electrochemical activation of fluphenazine on carbon nanotube electrodes produces effective electrocatalytic systems [22].

The integration of fluphenazine-based redox systems with biosensor platforms demonstrates enhanced analytical performance for biological molecule detection [22]. These applications extend beyond pharmaceutical analysis to broader bioanalytical sensing applications [22].

Electrode Modification Strategies

Surface modification of electrodes with conducting polymers and nanomaterials improves fluphenazine detection capabilities [24] [25]. Silver nanoparticle-phenothiazine nanohybrid systems demonstrate shape-dependent sensing behavior with enhanced electrochemical properties [25].

Electrode surface treatments and chemical modifications optimize electron transfer processes and minimize interference from biological matrices [6] [20]. These modifications enable selective detection in complex pharmaceutical and biological samples [6].

Nuclear Magnetic Resonance Spectroscopy Advancements

Proton Nuclear Magnetic Resonance

Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of fluphenazine and related phenothiazine derivatives [26]. Chemical shift assignments enable identification of aromatic protons, aliphatic side chains, and substitution patterns [26].

The technique demonstrates particular utility for impurity identification and structural confirmation in pharmaceutical quality control applications [26]. Integration patterns and coupling constants provide definitive structural information for method development [26].

Carbon-13 Nuclear Magnetic Resonance

Carbon-13 Nuclear Magnetic Resonance offers detailed structural analysis of the phenothiazine ring system and substituent groups [27] [28]. Chemical shift correlation studies establish structure-activity relationships for pharmaceutical development [26].

Fluorine-decoupled carbon spectroscopy enables determination of configuration at fully substituted carbon centers bearing trifluoromethyl groups [27]. The methodology provides complementary structural information to traditional analytical approaches [27].

Fluorine-19 Nuclear Magnetic Resonance

Fluorine-19 Nuclear Magnetic Resonance represents a specialized technique for in vivo monitoring of fluorinated neuroleptics including fluphenazine [29] [30] [31]. The method enables non-invasive detection in living systems at magnetic field strengths of 3 Tesla [30].

Detection capabilities extend to brain tissue monitoring with time resolutions of 8-15 minutes following chronic drug administration [31]. Surface coil detection systems provide spatial localization for pharmacokinetic studies [30] [31].

Quantitative Fluorine-19 Nuclear Magnetic Resonance applications utilize trifluoroacetic acid as internal standard for pharmaceutical content determination [32]. The method demonstrates excellent specificity for fluorinated pharmaceuticals with interday precision of 1.2 percent relative standard deviation [32].

Validation Parameters for Analytical Procedures (ICH Guidelines)

Specificity and Selectivity

Analytical method specificity requires demonstration of accurate measurement in the presence of potential interfering substances [33] [34]. For fluphenazine analysis, specificity studies must address pharmaceutical excipients, degradation products, and related impurities [1] [2].

Peak purity analysis using photodiode array detection confirms the absence of co-eluting compounds [1]. Purity angle values below purity threshold limits indicate adequate peak homogeneity [1]. Resolution factors exceeding 2.0 between fluphenazine and nearest resolving peaks ensure adequate separation [1].

Forced degradation studies under acidic, alkaline, oxidative, photolytic, and thermal conditions evaluate method stability-indicating properties [1] [2]. Oxidative stress conditions produce the most significant degradation, requiring careful analytical method development [1].

Linearity and Range

Linearity assessment demonstrates proportional response between analyte concentration and detector signal across the analytical range [33] [34]. For fluphenazine HPLC methods, linear ranges typically extend from 2.5 to 120 micrograms per milliliter with correlation coefficients exceeding 0.999 [2] [3].

Statistical evaluation includes calculation of slope, intercept, and residual sum of squares for regression analysis [34] [35]. Graphical plots of residuals versus concentration assess homoscedasticity and model adequacy [34].

Range definition encompasses the interval between upper and lower concentration limits demonstrating suitable precision, accuracy, and linearity [35] [36]. The analytical range must cover intended analytical applications including assay and impurity determinations [35].

Accuracy and Precision

Accuracy determination employs recovery studies at multiple concentration levels spanning the analytical range [33] [34]. Standard addition methodologies provide evidence of analytical accuracy in pharmaceutical formulations [3] [37].

Recovery percentages between 98 and 102 percent demonstrate acceptable accuracy for pharmaceutical applications [34] [35]. Statistical evaluation includes confidence intervals and systematic error assessment [35].

Precision encompasses repeatability, intermediate precision, and reproducibility components [34] [35]. Repeatability studies require minimum six determinations at 100 percent of test concentration with relative standard deviations not exceeding 2.0 percent [34] [35].

Intermediate precision evaluation considers variations in analysts, equipment, and environmental conditions [34] [35]. Design of experiments approaches optimize precision study protocols while minimizing experimental burden [34].

Detection and Quantitation Limits

Detection limit determination employs signal-to-noise ratio approaches for instrumental methods [34] [35]. The detection limit equals 3.3 times the standard deviation of response divided by calibration curve slope [34].

Quantitation limit calculations utilize the relationship: quantitation limit equals 10 times standard deviation of response divided by slope [34] [35]. Direct validation through accuracy and precision measurements at the quantitation limit provides definitive confirmation [34].

Alternative approaches include visual evaluation methods and calibration curve extrapolation techniques [34] [35]. The selected methodology must provide reliable quantitation at concentrations relevant to analytical applications [35].

Robustness and System Suitability

Robustness studies evaluate method performance under deliberately varied analytical conditions [34] [35]. Parameters include mobile phase composition variations, column temperature changes, and pH adjustments within specified ranges [35].

Statistical experimental design optimizes robustness study efficiency while providing comprehensive method understanding [34]. Acceptable performance criteria establish operational boundaries for routine analysis [35].

System suitability testing provides ongoing verification of analytical system performance [34] [35]. Parameters include theoretical plate numbers, tailing factors, resolution factors, and retention time reproducibility [35]. Acceptance criteria ensure consistent analytical performance throughout method application [35].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 250-252 °C at 0.3 mm Hg; 268-274 °C at 0.5 mm Hg

Heavy Atom Count

LogP

4.36 (LogP)

log Kow = 4.36

4.2

Decomposition

Appearance

Melting Point

Crystals from absolute alcohol. MP: 235-237 °C, also reported as 224.5-226 °C /Fluphenazine dihydrochloride/

Pale yellow-orange, viscous liquid. Slowly crystallizes at room temperature. MP: 30-32 °C. Very soluble in chloroform, ether, cyclohexane, methanol, ethanol. Insoluble in water /Fluphenazine decanoate/

< 25 °C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Fluphenazine hydrochloride is indicated in the management of manifestations of psychotic disorders. /Included in US product label/

Fluphenazine hydrochloride has not been shown effective in the management of behavioral complications in patients with mental retardation. /Included in US product label/

Variability in response to antipsychotic drug treatment may be caused by variable patient compliance, interactions with other drugs, pharmacokinetic variations and variations in concentration-response relationships at the receptor level. Pharmacokinetic variations may in some cases be compensated by individual dosage adjustments based on plasma drug level measurements. The interpatient variability in response to certain time-course of drug concentrations at the receptor site could hitherto only be assessed by clinical judgement. New methods for in vivo assessment of receptor occupancy hold promise for possible measurement of parameters accounting for at least part of the interindividual variation in drug response at the receptor level. Monitoring of fluphenazine, perphenazine, thiothixene and sulpiride plasma levels by specific chemical assay methods seems to offer some guidance to individualization of drug doses. Definite therapeutic plasma level ranges have not been established for chlorpromazine and haloperidol. However, monitoring plasma levels of chlorpromazine or haloperidol might be of value when drug-induced toxicity is suspected, and as a means of controlling patient compliance.

For more Therapeutic Uses (Complete) data for Fluphenazine (6 total), please visit the HSDB record page.

Pharmacology

Fluphenazine is a phenothiazine with antipsychotic activity. Fluphenazine exerts its actions by blocking postsynaptic dopamine D2 receptors in the limbic, cortical system and basal ganglia. This prevents the actions of dopamine, thereby reducing the hallucinations and delusions that are associated with schizophrenia.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AB - Phenothiazines with piperazine structure

N05AB02 - Fluphenazine

Mechanism of Action

Agranulocytosis and the release of transaminase enzymes from liver cells are known consequences of neuroleptic drug use. These effects are most common with low potency neuroleptic drugs. It has been hypothesized that these effects are due to the direct toxic action of these drugs on blood and liver cells. The purpose of this study is to compare the cytotoxic effects of eight neuroleptic drugs in five different biological test systems. In all of the test systems, thioridazine, chlorpromazine, trifluoperazine, fluphenzine and thiothixene (group one drugs) were the most toxic drugs and molindone was the least toxic. Thioridazine was between 25 and 84 times more toxic than molindone. Loxapine was significantly more toxic than molindone, but less toxic than the group one drugs. Haloperidol was intermediate in toxicity between the group one drugs and loxapine. /It was/ concluded that the difference in cytotoxicity of the neuroleptic drugs observed in these experiments accounts in part for the increase in agranulocytosis and hepatotoxicity with thioridazine and chlorpromazine and for the lower incidence of these side effects with less toxic drugs. The possibility that tardive dyskinesia may be due to the cytotoxic effects of neuroleptic drugs is discussed and an experiment to test this hypothesis is suggested.

The principal pharmacologic effects of fluphenazine are similar to those of chlorpromazine. Fluphenazine is more potent on a weight basis than chlorpromazine. Fluphenazine has weak anticholinergic and sedative effects and strong extrapyramidal effects. Fluphenazine has weak antiemetic activity.

The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/

In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/

For more Mechanism of Action (Complete) data for Fluphenazine (17 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Esterification of fluphenazine slows the rate of release of the drug from fatty tissues, thus prolonging the drug's duration of action; administration of the esters in a sesame oil vehicle further delays their rate of release. Following im administration of fluphenazine decanoate in sesame oil, the onset of action occurs within 24-72 hours; the duration of action is usually 1-6 weeks, with an average of 2 weeks.

Phenothiazines are highly bound to plasma proteins.

The distribution and metabolic fate of fluphenazine have not been fully elucidated. Fluphenazine reportedly crosses the blood-brain barrier; radioactivity was present in CSF following im administration of radiolabeled fluphenazine decanoate in 2 individuals.

For more Absorption, Distribution and Excretion (Complete) data for Fluphenazine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Degradation of piperazine ring in fluphenazine in vivo leads to formation of gamma-(phenothiazinyl-10)-propylamine and of its ring substituted analogs CF3-gamma-(phenothiazinyl-10)-propylamine and C1-gamma-(phenothiazinyl-10)-propylamine.

Fluphenazine and its principal metabolites, fluphenazine sulfoxide, 7-hydroxyfluphenazine and fluphenazine conjugates were identified in human plasma, urine and feces, following im and oral administration of 25 mg of (14)C-fluphenazine dihydrochloride to patients.

Adult and newborn rats were treated with psychotropic drugs; neuroleptics (fluphenazine, benperidol, pimozide, thiotixen), an ataractic (oxazepam) and an anti- depressant (protriptyline) for periods up to one year or longer. The body weight was monitored, and brain weight, total cerebral lipid content, content of individual phospholipids, incorporation of (32)P into individual phospholipids, and the fatty acids composition of phosphatidylethanolamine were measured. The prolonged treatment with neuroleptics and an antidepressant, but not with oxazepam, produced profound, often biphasic or multiphasic changes in the biochemistry of phospholipids. These changes should be taken into account in discussion of the mechanism of action and side-effects of prolonged treatment with antidepressants and neuroleptics.

For more Metabolism/Metabolites (Complete) data for Fluphenazine (6 total), please visit the HSDB record page.

Fluphenazine has known human metabolites that include 10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-5'-phenothiazin-5-one.

Associated Chemicals

Fluphenazine hydrochloride; 146-56-5

Fluphenazine enanthate; 2746-81-8

Fluphenazine dimaleate; 3093-66-1

Wikipedia

Drug Warnings

... Extrapyramidal reactions ... fairly common, usually 3 types ... Parkinsonian-like syndrome ... dystonia and dyskinesia, including torticollis, tics, and other involuntary muscle movements ... akathisia, shown by restlessness ... hyperreflexia, reported in newborn ... ./Phenothiazines/

12 patients, 24-62 yr old, developed tardive dyskinesia after receiving fluphenazine from 1-2 months to 10 years. First signs of tardive dyskinesia are reversible and length of time symptoms persist prior to discontinuing is more important than age.

Inappropriate antidiuretic hormone secretion most likely related with fluphenazine enanthate therapy in schizophrenic patient 2 days following im dose of 50 mg patient was admitted to hospital. /Fluphenazine Enanthate/

For more Drug Warnings (Complete) data for Fluphenazine (47 total), please visit the HSDB record page.

Biological Half Life

Plasma half-life of fluphenazine after a single dose was 14.7 hours in 1 patient given hydrochloride by mouth and 14.9 and 15.3 hours in 2 patients given hydrochloride by intramuscular injection. Half-life was 3.6 and 3.7 days in 2 patients given enanthate intramuscularly and 9.6 and 6.8 days in 2 patients given the decanoate intramuscularly.

Use Classification

Methods of Manufacturing

Fluphenazine may be prepared by condensing 2-(trifluoromethyl)-10-(3-chloropropyl)phenothiazine with 1-piperazineethanol in toluene with the aid of sodamide. Reaction of the purified base with a double molar quantity of hydrogen chloride yields ... /the hydrochloride salt/. ... The starting phenothiazine compound may be prepared by heating 3-(trifluoromethyl)diphenylamine with sulfur and condensing the resulting 2-(trifluoromethyl)phenothiazine with 1-bromo-3-chloropropane. /Fluphenazine hydrochloride/

Fluphenazine is esterified with decanoyl chloride in the presence of pyridine. /Fluphenazine decanoate/

Fluphenazine is esterified through reaction with enanthoyl chloride in the presnece of pyridine. /Fluphenazine enanthate/

Analytic Laboratory Methods

Fluorometric determination of fluphenazine employing in situ photochemical oxidation.

Determination of sulfoxide in degraded phenothiazine formulations by difference spectrophotometry. /Phenothiazine formulations/

In presence of suitable oxidizing agent, phenothiazines develop characterisitic color that can be used for qualitative determination. /Phenothiazines/

TLC of basic drugs /including thioridazine/ on silica gel.

Clinical Laboratory Methods

Determination of fluphenazine in plasma by ion-pair partition chromatography.

Storage Conditions

At the time of manufacture, air in the vials of the commercially available fluphenazine decanoate and fluphenazine hydrochloride injections is replaced with nitrogen to avoid oxidation and discoloration.

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Concurrent use of imipramine and chlorpromazine may result in increased serum levels of either drug. ... Chlorpromazine inhibits the metabolism of imipramine and nortriptyline. Similar precaution should be observed when other ... phenothiazines are used concurrently ... . /Phenothiazines/

A drug interaction involving ascorbic acid and fluphenazine hydrochloride was reported in a 23 yr old male manic depressive patient. During 13 days patient received replacement ascorbic acid steady state fluphenazine hydrochloride plasma levels declined 25% from baseline. This reduction was associated with escalation of manic behavior. Mechanism by which ascorbic acid replacement lowers fluphenazine hydrochloride plasma levels might involve not only liver enzyme induction but also interactions at the absorptive phase. /Fluphenazine hydrochloride/

QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/

For more Interactions (Complete) data for Fluphenazine (31 total), please visit the HSDB record page.

Stability Shelf Life

Unstable in strong light, but stable in air at room temperature. /Fluphenazine Enanthate/

Dates

Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function

Susanne Gerndt, Cheng-Chang Chen, Yu-Kai Chao, Yu Yuan, Sandra Burgstaller, Anna Scotto Rosato, Einar Krogsaeter, Nicole Urban, Katharina Jacob, Ong Nam Phuong Nguyen, Meghan T Miller, Marco Keller, Angelika M Vollmar, Thomas Gudermann, Susanna Zierler, Johann Schredelseker, Michael Schaefer, Martin Biel, Roland Malli, Christian Wahl-Schott, Franz Bracher, Sandip Patel, Christian GrimmPMID: 32167471 DOI: 10.7554/eLife.54712

Abstract

Ion selectivity is a defining feature of a given ion channel and is considered immutable. Here we show that ion selectivity of the lysosomal ion channel TPC2, which is hotly debated (Calcraft et al., 2009; Guo et al., 2017; Jha et al., 2014; Ruas et al., 2015; Wang et al., 2012), depends on the activating ligand. A high-throughput screen identified two structurally distinct TPC2 agonists. One of these evoked robust Ca-signals and non-selective cation currents, the other weaker Ca

-signals and Na

-selective currents. These properties were mirrored by the Ca

-mobilizing messenger, NAADP and the phosphoinositide, PI(3,5)P

, respectively. Agonist action was differentially inhibited by mutation of a single TPC2 residue and coupled to opposing changes in lysosomal pH and exocytosis. Our findings resolve conflicting reports on the permeability and gating properties of TPC2 and they establish a new paradigm whereby a single ion channel mediates distinct, functionally-relevant ionic signatures on demand.

In vitro and in vivo identification of clinically approved drugs that modify ACE2 expression

Sanju Sinha, Kuoyuan Cheng, Alejandro A Schäffer, Kenneth Aldape, Eyal Schiff, Eytan RuppinPMID: 32729248 DOI: 10.15252/msb.20209628

Abstract

The COVID-19 pandemic caused by SARS-CoV-2 has is a global health challenge. Angiotensin-converting enzyme 2 (ACE2) is the host receptor for SARS-CoV-2 entry. Recent studies have suggested that patients with hypertension and diabetes treated with ACE inhibitors (ACEIs) or angiotensin receptor blockers have a higher risk of COVID-19 infection as these drugs could upregulate ACE2, motivating the study of ACE2 modulation by drugs in current clinical use. Here, we mined published datasets to determine the effects of hundreds of clinically approved drugs on ACE2 expression. We find that ACEIs are enriched for ACE2-upregulating drugs, while antineoplastic agents are enriched for ACE2-downregulating drugs. Vorinostat and isotretinoin are the top ACE2 up/downregulators, respectively, in cell lines. Dexamethasone, a corticosteroid used in treating severe acute respiratory syndrome and COVID-19, significantly upregulates ACE2 both in vitro and in vivo. Further top ACE2 regulators in vivo or in primary cells include erlotinib and bleomycin in the lung and vancomycin, cisplatin, and probenecid in the kidney. Our study provides leads for future work studying ACE2 expression modulators.Based on Principles and Insights of COVID-19 Epidemiology, Genome Sequencing, and Pathogenesis: Retrospective Analysis of Sinigrin and Prolixin

Jilan Nazeam, Esraa Z Mohammed, Mariam Raafat, Mariam Houssein, Asmaa Elkafoury, Dina Hamdy, Lina JamilPMID: 32804597 DOI: 10.1177/2472555220950236

Abstract

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative pathogen of pandemic coronavirus disease 2019 (COVID-19). So far, no approved therapy has been developed to halt the spread of the pathogen, and unfortunately, the strategies for developing a new therapy will require a long time and very extensive resources. Therefore, drug repurposing has emerged as an ideal strategy toward a smart, versatile, quick way to confine the lethal disease. In this endeavor, natural products have been an untapped source for new drugs. This review represents the confederated experience of multidisciplinary researchers of 99 articles using several databases: Google Scholar, Science Direct, MEDLINE, Web of Science, Scopus, and PubMed. To establish the hypothesis, a Bayesian perspective of a systematic review was used to outline evidence synthesis. Our docking documentation of 69 compounds and future research agenda assumptions were directed toward finding an effective and economic anti-COVID-19 treatment from natural products. Glucosinolate, flavones, and sulfated nitrogenous compounds demonstrate direct anti-SARS-CoV-2 activity through inhibition protease enzymes and may be considered potential candidates against coronavirus. These findings could be a starting point to initiate an integrative study that may encompass interested scientists and research institutes to test the hypothesis in vitro, in vivo, and in clinics after satisfying all ethical requirements.Maintenance Treatment With Long-Acting Injectable Antipsychotics for People With Nonaffective Psychoses: A Network Meta-Analysis

Giovanni Ostuzzi, Federico Bertolini, Cinzia Del Giovane, Federico Tedeschi, Chiara Bovo, Chiara Gastaldon, Michela Nosé, Filippo Ogheri, Davide Papola, Marianna Purgato, Giulia Turrini, Christoph U Correll, Corrado BarbuiPMID: 33596679 DOI: 10.1176/appi.ajp.2020.20071120

Abstract

This study compared relapse prevention and acceptability of long-acting injectable (LAI) antipsychotics in the maintenance treatment of adults with nonaffective psychoses.The authors searched MEDLINE, Embase, PsycINFO, CINAHL, CENTRAL, and online registers for randomized controlled trials published until June 2020. Relative risks and standardized mean differences were pooled using random-effects pairwise and network meta-analysis. The primary outcomes were relapse rate and all-cause discontinuation ("acceptability"). The quality of included studies was rated with the Cochrane Risk of Bias tool, and the certainty of pooled estimates was measured with GRADE (Grading of Recommendations Assessment, Development, and Evaluation).

Of 86 eligible trials, 78 (N=11,505) were included in the meta-analysis. Regarding relapse prevention, most of the 12 LAIs included outperformed placebo. The largest point estimates and best rankings of LAIs compared with placebo were found for paliperidone (3-month formulation) and aripiprazole. Moderate to high GRADE certainty for superior relapse prevention compared with placebo was also found for (in descending ranking order) risperidone, pipothiazine, olanzapine, and paliperidone (1-month formulation). In head-to-head comparisons of LAIs, only haloperidol was inferior to aripiprazole, fluphenazine, and paliperidone. For acceptability, most LAIs outperformed placebo, with moderate to high GRADE certainty for (in descending ranking order) zuclopenthixol, aripiprazole, paliperidone (3-month formulation), olanzapine, flupenthixol, fluphenazine, and paliperidone (1-month formulation). In head-to-head comparisons, only LAI aripiprazole had superior acceptability to other LAIs (bromperidol, fluphenazine, paliperidone [1-month formulation], pipothiazine, and risperidone).

LAI formulations of paliperidone (3-month formulation), aripiprazole, olanzapine, and paliperidone (1-month formulation) showed the highest effect sizes and certainty of evidence for both relapse prevention and acceptability. Results from this network meta-analysis should inform frontline clinicians and guidelines.

Corneal toxicity with endothelial deposits after prolonged combined use of two phenothiazine antipsychotics

F López-Herrero, M Contreras-Díaz, J L Sánchez-VicentePMID: 32143847 DOI: 10.1016/j.oftal.2019.12.018

Abstract

Impact of calmodulin inhibition by fluphenazine on susceptibility, biofilm formation and pathogenicity of caspofungin-resistant Candida glabrata

Andrés Ceballos Garzon, Daniela Amado, Estelle Robert, Claudia M Parra Giraldo, Patrice Le PapePMID: 32011702 DOI: 10.1093/jac/dkz565

Abstract

In recent decades, Candida glabrata has emerged as a frequent cause of life-threatening fungal infection. In C. glabrata, echinocandin resistance is associated with mutations in FKS1/FKS2 (β-1,3-glucan synthase). The calmodulin/calcineurin pathway is implicated in response to antifungal stress and calcineurin gene disruption specifically reverses Fks2-mediated resistance of clinical isolates.We evaluated the impact of calmodulin inhibition by fluphenazine in two caspofungin-resistant C. glabrata isolates.

C. glabrata isolates were identified by ITS1/ITS4 (where ITS stands for internal transcribed spacer) sequencing and the echinocandin target FKS1/FKS2 genes were sequenced. Susceptibility testing of caspofungin in the presence of fluphenazine was performed by a modified CLSI microbroth dilution method. The effect of the fluphenazine/caspofungin combination on heat stress (37°C or 40°C), oxidative stress (0.2 and 0.4 mM menadione) and biofilm formation (polyurethane catheter) was analysed. A Galleria mellonella model using blastospores (1 × 109 cfu/mL) was developed to evaluate the impact of this combination on larval survival.

F659del was found in the FKS2 gene of both resistant strains. In these clinical isolates, fluphenazine increased susceptibility to caspofungin and reduced their thermotolerance. Furthermore, the fluphenazine/caspofungin combination significantly impaired biofilm formation in an in vitro polyurethane catheter model. All these features participated in the increasing survival of infected G. mellonella after combination treatment in comparison with caspofungin alone.

In a repurposing strategy, our findings confirm that calmodulin could provide a relevant target in life-threatening fungal infectious diseases.

Dopamine D2 receptor influences eye development and function in Zebrafish

Z Syambani UlhaqPMID: 31955999 DOI: 10.1016/j.oftal.2019.11.013

Abstract

Dopamine is synthesized by tyrosine hydroxylase and is considered as a major catecholamine in the vertebrate retina, including zebrafish. However, little is known about the role of dopamine D2 receptor (DRD2) in retinal physiology. Therefore, to elucidate the role of DRD2 in the eye development and function in zebrafish, fish were exposed to fluphenazine, quinpirole, or combination of both. Subsequently, the eye size, optic nerve diameter (ONd), and visual background adaptation were evaluated. The results showed that fluphenazine (fluphenazine, DRD2 antagonist) decreased eye size and optic nerve diameter followed by disruption of visual function. The addition of Quinpirole (quinpirole, DRD2 agonist) reversed the effects caused by fluphenazine, implying that DRD2 is necessary for normal eye development and function in zebrafish. Considering the role of dopaminergic neurons in retinal development and function, dysfunction of dopaminergic neuron signaling pathways in the retina may cause visual abnormalities, particularly in the involvement of dopamine in regulating light response.Influence of phenothiazine molecules on the interactions between positively charged poly-l-lysine and negatively charged DPPC/DPPG membranes

Paulina Trombik, Katarzyna Cieślik-BoczulaPMID: 31689607 DOI: 10.1016/j.saa.2019.117563

Abstract

Phenothiazines are very effective antipsychotic drugs, which also have anticancer and antimicrobial activities. Despite being used in human treatment, the molecular mechanism of the biological actions of these molecules is not yet understood in detail. The role of the interactions between phenothiazines and proteins or lipid membranes has been much discussed. Herein, fourier-transform infrared (FTIR) spectroscopic studies were used to investigate the effect of three phenothiazines: fluphenazine (FPh); chlorpromazine (ChP); and propionylpromazine (PP) on the structures of a positively charged poly-l-lysine (PLL) peptide, a negatively charged dipalmitoylphosphatidylcholine/dipalmitoylphosphatidylglycerol (DPPC/DPPG) membrane, and on the mutual interactions between electrostatically associated PLL molecules and DPPC/DPPG membranes. Phenothiazine-induced alterations in the secondary structure of PLL, the conformational state (trans/gauche) of the hydrocarbon lipid chains, and the hydration of the DPPC/DPPG membrane interface were studied on the basis of amide I' vibrations, antisymmetric and symmetric stretching vibrations of the CHgroups of the lipid hydrocarbon chains (ν

CH

), and stretching vibrations of the lipid C=O groups (νC = O), respectively. It was shown that in the presence of negatively charged DPPC/DPPG membranes, the phenothiazines were able to modify the secondary structure of charged PLL molecules. Additionally, the effect of PLL on the structure of DPPC/DPPG membranes was also altered by the presence of the phenothiazine molecules.

Co-treatment With HIV Protease Inhibitor Nelfinavir Greatly Increases Late-phase Apoptosis of Drug-resistant KBV20C Cancer Cells Independently of P-Glycoprotein Inhibition

Ji Yeong Kim, Yoo Jung Park, Byung-Mu Lee, Sungpil YoonPMID: 31262902 DOI: 10.21873/anticanres.13524

Abstract

The study focused on identifying the mechanisms or drugs that might sensitize resistant KBV20C human oral squamous carcinoma cells overexpressing P-glycoprotein (P-gp) to antimitotic drug treatment.Five HIV protease inhibitors (atazanavir, nelfinavir, darunavir, lopinavir, and ritonavir) were tested to identify drugs that could be used at a relatively low dose for sensitizing antimitotic drug-resistant KBV20C cells. Fluorescence-activated cell sorting, annexin V analyses, and rhodamine uptake tests were performed to further investigate the mechanism of action.

Co-treatment with nelfinavir or lopinavir had a high sensitizing effect on vincristine-treated KBV20C cells. Nelfinavir and lopinavir reduced cell viability, increased G

phase arrest, and up-regulated apoptosis when used as a co-treatment with vincristine. We also demonstrated that eribulin co-treatment with nelfinavir and lopinavir similarly increased sensitization of KBV20C cells. Only lopinavir was found to have a high P-gp-inhibitory activity (similar to verapamil). Interestingly, nelfinavir had very low P-gp-inhibitory activity, suggesting that vincristine-nelfinavir sensitization is independent of the P-gp-inhibitory effect of nelfinavir. We also demonstrated this same combination mainly caused sensitization due to late apoptosis in P-gp-overexpressing drug-resistant KBV20C cells.

Highly antimitotic drug-resistant KBV20C cells can be sensitized by co-treatment with the repositioned HIV protease inhibitors nelfinavir and lopinavir. In particular, the sensitizing effect of co-treatment with nelfinavir on antimitotic drug-resistant cancer cells was found to be strong and independent of P-gp-inhibitory activity. As P-gp inhibition can be toxic to normal cells, selecting nelfinavir may be safer for normal cells in patients with drug-resistant cancer.